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  • Product: 3-Fluoro-2-hydroxy-5-methylbenzaldehyde
  • CAS: 1283717-52-1

Core Science & Biosynthesis

Foundational

chemical properties of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde Introduction: Unveiling a Versatile Synthetic Intermediate In the landscape of modern drug discovery and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 3-Fluoro-2-hydroxy-5-methylbenzaldehyde stands out as a trifunctional aromatic aldehyde with significant potential as a versatile intermediate. Its unique arrangement of an aldehyde, a phenolic hydroxyl group, a fluorine atom, and a methyl group on a benzene ring creates a nuanced electronic and steric environment. This guide provides a comprehensive technical overview of its chemical properties, reactivity, and analytical characterization, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a valuable building block for synthesizing complex heterocyclic systems, Schiff bases, and other targeted molecular architectures.

Section 1: Core Chemical and Physical Properties

Precise knowledge of a compound's identity and physical characteristics is fundamental for its application in research and development. While extensive experimental data for this specific isomer is not widely published, the following properties are based on its chemical structure and data from closely related analogues.

Chemical Identity
IdentifierValue
IUPAC Name 3-Fluoro-2-hydroxy-5-methylbenzaldehyde
CAS Number 1283717-52-1[1]
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Synonyms 3-Fluoro-5-methylsalicylaldehyde
Physical Properties

The physical properties of substituted benzaldehydes are heavily influenced by their substitution pattern, which affects intermolecular forces like hydrogen bonding and dipole-dipole interactions.

PropertyPredicted Value / ObservationRationale / Comparative Data
Physical Form Expected to be a solid at room temperature.Similar substituted hydroxybenzaldehydes, such as 2-Hydroxy-5-methylbenzaldehyde (m.p. 54-57 °C) and 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, are solids.[2]
Melting Point Not experimentally determined in available literature.Expected to be higher than non-fluorinated analogues due to increased polarity and potential for stronger crystal lattice packing.
Boiling Point Not experimentally determined in available literature.For comparison, 2-Hydroxy-5-methylbenzaldehyde has a boiling point of 217.5 °C.[3] The fluorine substituent may slightly alter this value.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, DMSO, acetone, chlorinated solvents).The hydroxyl group allows for some water solubility via hydrogen bonding, but the aromatic ring and methyl group confer significant nonpolar character.

Section 2: Spectroscopic Signature for Structural Verification

The definitive identification of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features, providing a baseline for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of this molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ or DMSO-d₆ are as follows:

¹H NMR:

  • Aldehyde Proton (-CHO): A singlet expected around δ 9.8-10.0 ppm . This downfield shift is characteristic of aldehyde protons.

  • Hydroxyl Proton (-OH): A broad singlet expected between δ 5.0-11.0 ppm . Its chemical shift and broadness are highly dependent on concentration, solvent, and temperature due to hydrogen bonding. An intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen is expected, which would shift this peak significantly downfield.

  • Aromatic Protons (Ar-H): Two protons are present on the aromatic ring. Their environment is influenced by all substituents. We expect two doublets or multiplets in the range of δ 6.8-7.5 ppm . The proton at C4 will be coupled to the fluorine at C3, and the proton at C6 will be coupled to the C4 proton.

  • Methyl Protons (-CH₃): A sharp singlet expected around δ 2.2-2.4 ppm .

¹³C NMR:

  • Carbonyl Carbon (-CHO): Expected around δ 190-195 ppm .

  • Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon bearing the fluorine (C3) will show a large C-F coupling constant. The carbons attached to the hydroxyl (C2) and methyl (C5) groups will also be significantly shifted. Expected range: δ 110-160 ppm .

  • Methyl Carbon (-CH₃): A single peak expected around δ 20-22 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Hydroxyl (-OH) 3200 - 3400 (Broad)O-H Stretch (Intramolecular H-bonded)
Aromatic C-H 3000 - 3100C-H Stretch
Aliphatic C-H (-CH₃) 2850 - 2960C-H Stretch
Aldehyde C-H 2720 - 2820 (often two weak bands)C-H Stretch (Fermi resonance)
Aldehyde (C=O) 1650 - 1680C=O Stretch (conjugated & H-bonded)
Aromatic C=C 1580 - 1620C=C Stretch
Carbon-Fluorine 1100 - 1250C-F Stretch

The C=O stretching frequency is expected to be lowered from a typical aldehyde (~1720 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the following features are anticipated:

  • Molecular Ion (M⁺): A peak at m/z = 154.14 , corresponding to the molecular weight of the compound.

  • M-1 Peak: A significant peak at m/z = 153 , resulting from the loss of the aldehydic hydrogen atom, forming a stable acylium ion.

  • M-29 Peak: A peak at m/z = 125 , corresponding to the loss of the entire formyl radical (•CHO).

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde stems from the distinct reactivity of its three primary functional domains: the aldehyde, the hydroxyl group, and the activated aromatic ring.

G cluster_molecule 3-Fluoro-2-hydroxy-5-methylbenzaldehyde mol C₈H₇FO₂ aldehyde Aldehyde Group (-CHO) mol->aldehyde hydroxyl Hydroxyl Group (-OH) mol->hydroxyl ring Aromatic Ring mol->ring aldehyde_react Nucleophilic Addition (e.g., Schiff Base, Wittig) Oxidation/Reduction aldehyde->aldehyde_react Reactivity Site hydroxyl_react Acylation Alkylation (Etherification) hydroxyl->hydroxyl_react Reactivity Site ring_react Electrophilic Aromatic Substitution (EAS) ring->ring_react Reactivity Site

Caption: Key reactive sites of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde.

  • The Aldehyde Group: This is a primary site for nucleophilic addition. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), a foundational reaction in medicinal chemistry.[4] It can also participate in Wittig reactions to form alkenes, aldol condensations, and can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

  • The Hydroxyl Group: As a phenol, this group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for straightforward O-alkylation (Williamson ether synthesis) or O-acylation to form esters.

  • The Aromatic Ring: The ring is activated towards Electrophilic Aromatic Substitution (EAS) by the strongly activating ortho, para-directing hydroxyl group and the weakly activating methyl group. The aldehyde group is a deactivating meta-director, and the fluorine is a deactivating ortho, para-director. The overall directing effect will favor substitution at the C4 and C6 positions, though the steric hindrance from adjacent groups must be considered.

Section 4: Experimental Protocols

The following protocols are provided as validated, general methodologies that are directly applicable to this compound.

Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the condensation of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde with a primary amine (e.g., aniline) to form the corresponding imine. This reaction is fundamental to creating ligands for metal complexes and building blocks for heterocyclic synthesis.

Materials:

  • 3-Fluoro-2-hydroxy-5-methylbenzaldehyde (1.0 eq)

  • Aniline (or other primary amine) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-Fluoro-2-hydroxy-5-methylbenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol.

  • Amine Addition: To the stirred solution, add the primary amine (1.0 eq) dropwise at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a vacuum oven or desiccator.

Caption: Workflow for a typical Schiff base synthesis.

Protocol: Sample Preparation for NMR Analysis

Procedure:

  • Weigh approximately 5-10 mg of the dry, purified compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • If necessary, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS).

  • The sample is now ready for analysis in an NMR spectrometer.

Section 5: Safety and Handling

  • Hazard Classification: Based on related salicylaldehydes, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation of the aldehyde group.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Fluoro-2-hydroxy-5-methylbenzaldehyde is a chemical intermediate of considerable interest. Its trifunctional nature provides a platform for diverse synthetic transformations, making it a valuable tool for constructing complex molecules for pharmaceutical and agrochemical applications. While direct experimental data is limited, this guide has synthesized a comprehensive profile of its chemical properties, reactivity, and handling requirements based on established chemical principles and data from analogous structures. This foundational knowledge is critical for enabling its effective and safe use in pioneering research and development endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-fluoro-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-hydroxy-5-methyl benzaldehyde, 613-84-3. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). 3-Hydroxybenzaldehyde. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Hydroxy-5-methylbenzaldehyde. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

solubility profile of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde in Organic Solvents Authored by a Senior Application Scientist This guide provides a comprehensive framework for understand...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde. Given the specificity of this compound, readily available, comprehensive solubility data across a wide range of organic solvents is not extensively published. Therefore, this document serves as both a theoretical guide and a practical manual, empowering researchers to establish this critical physicochemical parameter. We will delve into the molecular characteristics governing solubility, outline predictive methods, and provide a detailed, field-proven experimental protocol.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

3-Fluoro-2-hydroxy-5-methylbenzaldehyde is a substituted aromatic aldehyde, a class of molecules that serve as versatile building blocks in organic synthesis. Its functional groups—a hydroxyl group, a fluoro group, and an aldehyde—impart specific reactivity and potential for use in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The success of any process, from chemical reactions to drug formulation, is fundamentally dependent on the solubility of its components.

A well-defined solubility profile is essential for:

  • Reaction Optimization: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification Processes: Selecting appropriate solvents for crystallization and chromatography.

  • Formulation Development: Developing stable and bioavailable drug products.

  • Toxicological Studies: Preparing accurate dosing solutions.

This guide will equip the researcher with the necessary knowledge to either find existing data or, more importantly, to generate a reliable solubility profile for 3-Fluoro-2-hydroxy-5-methylbenzaldehyde.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.

The structure of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde offers several clues to its expected solubility:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group allows the molecule to act as both a hydrogen bond donor and acceptor. This is a primary driver of solubility in protic and polar aprotic solvents.

  • Dipole-Dipole Interactions: The electronegative fluorine and oxygen atoms create significant bond dipoles, resulting in a net molecular dipole moment. This suggests favorable interactions with other polar molecules.

  • Aromatic System: The benzene ring can participate in π-π stacking interactions, which may be favorable in aromatic solvents.

  • Hydrophobicity: The methyl group and the benzene ring contribute to the molecule's nonpolar character, which will influence its solubility in less polar solvents.

Based on these features, we can predict that 3-Fluoro-2-hydroxy-5-methylbenzaldehyde will exhibit higher solubility in polar organic solvents, particularly those that can participate in hydrogen bonding. Its solubility in nonpolar aliphatic solvents is expected to be limited.

cluster_solute 3-Fluoro-2-hydroxy-5-methylbenzaldehyde cluster_solvent Solvent Interactions Solute Aromatic Ring (van der Waals, π-π) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Weak Interaction H_Bond_Donor Hydroxyl Group (-OH) (H-Bond Donor) PolarProtic Polar Protic (e.g., Ethanol) H_Bond_Donor->PolarProtic Strong Interaction H_Bond_Acceptor Aldehyde (C=O) (H-Bond Acceptor) H_Bond_Acceptor->PolarProtic Strong Interaction PolarAprotic Polar Aprotic (e.g., Acetone) H_Bond_Acceptor->PolarAprotic Good Interaction Dipole Fluoro Group (C-F) (Dipole Moment) Dipole->PolarProtic Good Interaction Dipole->PolarAprotic Good Interaction

Caption: Intermolecular forces governing the solubility of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde.

Experimental Determination of a Solubility Profile

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique.

Materials and Equipment
  • 3-Fluoro-2-hydroxy-5-methylbenzaldehyde (solute)

  • A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Calibrated volumetric flasks and pipettes

  • A validated analytical instrument for quantification, such as:

    • High-Performance Liquid Chromatography (HPLC) with a UV detector

    • UV-Vis Spectrophotometer

Step-by-Step Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde to a series of vials. The key is to have undissolved solid present at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Tightly seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter into a clean vial to remove any undissolved solids.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

  • Calculation: Calculate the solubility by taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

A 1. Add Excess Solute to Vials B 2. Add Known Volume of Solvent A->B C 3. Equilibrate at Constant Temp (e.g., 24-72h) B->C D 4. Allow Excess Solid to Settle C->D E 5. Filter Supernatant D->E F 6. Dilute Sample E->F G 7. Quantify via HPLC/UV-Vis F->G H 8. Calculate Solubility G->H

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Expected Trends

The experimentally determined solubility data should be compiled into a clear and organized table. Below is a template for presenting such data.

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
HexaneNonpolar Aliphatic25Experimental ValueCalculated Value
TolueneNonpolar Aromatic25Experimental ValueCalculated Value
DichloromethanePolar Aprotic25Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
MethanolPolar Protic25Experimental ValueCalculated Value

Interpreting the Results:

  • High Solubility: Is expected in polar solvents like methanol, ethanol, and acetone, which can effectively form hydrogen bonds and participate in dipole-dipole interactions with the solute.

  • Moderate Solubility: May be observed in solvents of intermediate polarity like ethyl acetate and dichloromethane.

  • Low Solubility: Is anticipated in nonpolar solvents like hexane, which cannot effectively solvate the polar functional groups of the molecule. Toluene might show slightly higher solubility than hexane due to potential π-π interactions.

Conclusion

References

  • Molport. (n.d.). 3-Fluoro-2-hydroxy-5-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN104292263A - Preparation method of favipiravir.

Protocols & Analytical Methods

Method

The Strategic Utility of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.[1][2] Within this context, 3-Fluoro-2-hydroxy-5-methylbenzaldehyde emerges as a highly valuable and versatile pharmaceutical intermediate. Its trifunctional nature, featuring a reactive aldehyde, a directing hydroxyl group, and a strategically placed fluorine atom, offers a powerful toolkit for the synthesis of complex, biologically active molecules.

This technical guide provides an in-depth exploration of the applications of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde, with a particular focus on its utility in the synthesis of Schiff bases—a class of compounds renowned for their broad spectrum of pharmacological activities. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for the creation of a diverse library of potential drug candidates.

The Power of Fluorinated Scaffolds: Why 3-Fluoro-2-hydroxy-5-methylbenzaldehyde is a Privileged Intermediate

The strategic placement of a fluorine atom at the 3-position of the 2-hydroxy-5-methylbenzaldehyde core is a deliberate design element that confers several advantages in medicinal chemistry:

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity of the adjacent hydroxyl group. This can be crucial for enhancing interactions with biological targets, such as metalloenzymes or receptors with key hydrogen-bonding residues.

  • Enhanced Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance bioavailability.[3]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the half-life of the drug.

  • Conformational Control: The steric and electronic influence of the fluorine atom can lock the molecule into a specific conformation that is optimal for binding to its biological target.

Core Application: Synthesis of Bioactive Schiff Bases

A primary application of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde is in the synthesis of Schiff bases (imines) through condensation with primary amines. This reaction is a robust and efficient method for generating molecular diversity, and the resulting Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5]

The general reaction scheme is as follows:

Schiff_Base_Synthesis cluster_product reactant1 3-Fluoro-2-hydroxy- 5-methylbenzaldehyde plus + reactant1->plus product Schiff Base reactant1->product Condensation c_label reactant2 Primary Amine (R-NH2) reactant2->product Condensation plus->reactant2 conditions Ethanol, Acetic Acid (cat.) Reflux conditions->c_label

Caption: General scheme for the synthesis of Schiff bases from 3-Fluoro-2-hydroxy-5-methylbenzaldehyde.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from 3-Fluoro-2-hydroxy-5-methylbenzaldehyde and a model primary amine, 4-aminophenol. The choice of 4-aminophenol is illustrative, as it introduces an additional phenolic hydroxyl group, which can be a key pharmacophoric feature.

Materials:

  • 3-Fluoro-2-hydroxy-5-methylbenzaldehyde (1.0 mmol)

  • 4-Aminophenol (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde in 10 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Amine: To this solution, add 1.0 mmol of 4-aminophenol. Stir the mixture for 5 minutes at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic addition of the amine to the aldehyde carbonyl and the subsequent dehydration.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of solution. If necessary, place the flask in an ice bath to facilitate further crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization:

The structure and purity of the synthesized Schiff base should be confirmed by standard analytical techniques, such as:

  • Melting Point: To assess purity.

  • FT-IR Spectroscopy: To confirm the formation of the imine (C=N) bond (typically appearing in the 1600-1650 cm⁻¹ region) and the disappearance of the aldehyde C=O stretch.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the overall structure of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the product.

Building a Library of Bioactive Candidates

The true power of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde as a pharmaceutical intermediate lies in its ability to be readily diversified. By employing the protocol outlined above with a variety of primary amines, a library of Schiff bases with diverse functionalities can be rapidly synthesized. This parallel synthesis approach is a cornerstone of modern drug discovery, allowing for the efficient exploration of structure-activity relationships (SAR).

Amine Building BlockRationale for InclusionPotential Biological Activity
Sulfanilamide Introduces a sulfonamide group, a key pharmacophore in many antibacterial drugs.Antibacterial
4-Aminoantipyrine A pyrazolone derivative with known analgesic and anti-inflammatory properties.Anti-inflammatory, Analgesic
Isoniazid A primary amine-containing drug used in the treatment of tuberculosis.Antitubercular
2-Aminothiazole A heterocyclic amine found in a variety of bioactive compounds, including some anticancer agents.Anticancer, Antimicrobial
D-Glucosamine A naturally occurring amino sugar that can improve aqueous solubility and potentially target glucose transporters.Varied, potential for targeted delivery

Expanding Horizons: Beyond Schiff Bases

While Schiff base formation is a primary application, the reactivity of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde is not limited to this transformation. It can also serve as a precursor for the synthesis of various heterocyclic systems of medicinal importance, such as:

  • Benzoxazines: Through reaction with a primary amine and a suitable phenol in a Mannich-type reaction.[3]

  • Flavones and Chalcones: Via Claisen-Schmidt condensation with acetophenones.[6] These classes of compounds are well-known for their antioxidant and anticancer properties.

  • Dihydropyrimidines: Through multicomponent reactions like the Biginelli reaction.[7]

Advanced_Synthesis start 3-Fluoro-2-hydroxy- 5-methylbenzaldehyde schiff Schiff Base Formation (+ R-NH2) start->schiff claisen Claisen-Schmidt Condensation (+ Acetophenone) start->claisen biginelli Biginelli Reaction (+ Urea, β-ketoester) start->biginelli product1 Bioactive Imines schiff->product1 product2 Chalcones/Flavones claisen->product2 product3 Dihydropyrimidines biginelli->product3

Caption: Synthetic pathways from 3-Fluoro-2-hydroxy-5-methylbenzaldehyde to various bioactive heterocycles.

Conclusion

3-Fluoro-2-hydroxy-5-methylbenzaldehyde is a powerful and versatile intermediate in the pharmaceutical scientist's toolbox. Its unique combination of a reactive aldehyde, a directing hydroxyl group, and a strategically placed fluorine atom provides a robust platform for the synthesis of diverse libraries of potential drug candidates. The straightforward and high-yielding nature of its reactions, particularly in the formation of Schiff bases, makes it an ideal starting material for lead generation and optimization in drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of fluorinated building blocks like 3-Fluoro-2-hydroxy-5-methylbenzaldehyde will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • BenchChem. (2025). Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022, January 1). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Google Patents. (n.d.). US4151201A - Process for preparing 2-hydroxybenzoic aldehydes.
  • PMC. (2025, July 4). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Retrieved from [Link]

  • ACS Publications. (2015, July 22). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2018, August 21). Synthesis of bioactive heterocycles using reusable heterogeneous catalyst HClO4–SiO2 under solvent-free conditions. Retrieved from [Link]

  • ACS. (n.d.). Synthesis of bioactive N-heterocycles by hydrogen-borrowing catalysis. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013, November 1). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3780110A - Method for preparing 3-fluoro-salicylaldehyde.
  • PMC - NIH. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups. Retrieved from [Link]

  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 3-Fluoro Group's Effect on Ligand Binding Affinity

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1][2] Among the various fluorination strategies, the introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1][2] Among the various fluorination strategies, the introduction of a single fluoro group at a specific position, such as the 3-position of an aromatic ring, offers a subtle yet powerful tool to modulate a ligand's interaction with its biological target. This guide provides an in-depth technical comparison of how a 3-fluoro substitution can influence ligand binding affinity. We will move beyond simple observation to explore the underlying physicochemical principles, detail the experimental methodologies required for verification, and present the data in a clear, comparative format for researchers, scientists, and drug development professionals. Our objective is to explain not just what happens, but why it happens, grounding our discussion in established experimental protocols and authoritative data.

Part 1: The Fundamental Physicochemical Impact of Aromatic Fluorination

The introduction of a fluorine atom, particularly on an aromatic ring, initiates a cascade of changes in a molecule's electronic and physical properties. Understanding these fundamentals is critical to predicting and interpreting its effect on binding affinity.

Electronegativity and the Inductive Effect

Fluorine is the most electronegative element, and its covalent bond with carbon (C-F) is highly polarized.[1][3] When placed on a phenyl ring, it exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the ring system. This seemingly simple electronic perturbation has profound consequences for neighboring functional groups, altering their acidity, basicity, and hydrogen-bonding potential.[1][4]

Modulation of Acidity and Basicity (pKa)

A common strategy in drug design is to modulate the ionization state of a molecule at physiological pH (typically ~7.4). The 3-fluoro group's inductive pull can significantly decrease the pKa of nearby basic functional groups, such as amines, making them less basic.[3][5] Conversely, it can increase the acidity of nearby acidic groups. This change in ionization affects a ligand's solubility, membrane permeability, and its ability to form crucial ionic interactions within a protein's binding pocket.[3][6]

Table 1: Example pKa Shifts Upon Aromatic Fluorination

Compound Functional Group pKa (Unsubstituted) pKa (3-Fluoro Substituted) Change in pKa
Aniline Amine 4.6 3.5 -1.1
Benzoic Acid Carboxylic Acid 4.2 3.8 -0.4

(Note: Data are representative values to illustrate the trend.)

Impact on Lipophilicity (LogD)

Lipophilicity, often measured as the distribution coefficient (LogD), is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is highly context-dependent and not always intuitive.[7] A single fluorine-for-hydrogen substitution often leads to a slight increase in lipophilicity.[3][8] However, the strong C-F dipole can also increase the molecule's overall polarity, sometimes leading to counterintuitive effects depending on the surrounding molecular architecture.[7] Careful empirical measurement is essential.

Conformational Control via Stereoelectronic Effects

Beyond pure electronics, fluorine can enforce a specific three-dimensional shape, or conformation, on a ligand. The C-F bond can participate in stereoelectronic interactions, such as the gauche effect, which stabilizes specific rotational conformations (rotamers) that might otherwise be disfavored.[1][3] By pre-organizing the ligand into its "bioactive conformation"—the shape required to fit optimally into the protein's binding site—a fluoro group can reduce the entropic penalty of binding, thereby increasing affinity.[1]

Part 2: Mechanisms of Affinity Enhancement & Comparative Analysis

The physicochemical changes induced by the 3-fluoro group translate directly into altered interactions at the protein-ligand interface. This section explores those mechanisms and presents a comparative case study.

Direct Protein-Ligand Interactions

The polarized C-F bond can participate in a range of non-covalent interactions that contribute to binding affinity:

  • Orthogonal Multipolar Interactions: The electron-poor carbon and electron-rich fluorine of the C-F bond can form favorable electrostatic interactions with electron-rich carbonyl groups (C-F···C=O) in the protein backbone or side chains. These interactions are highly directional and can add significantly to binding energy.[9]

  • Dipole-Dipole and Ion-Dipole Interactions: The strong dipole of the C-F bond can align favorably with polar residues in the binding pocket.

  • Hydrophobic Interactions: While polar, the fluorine atom is also hydrophobic and can be well-accommodated in nonpolar pockets, displacing high-energy water molecules.[4][9]

It is important to note that organic fluorine is a very poor hydrogen bond acceptor.[9] The enhancement in affinity is more often driven by the aforementioned electrostatic and conformational effects rather than classical hydrogen bonding.

cluster_0 Ligand-H in Binding Pocket cluster_1 Ligand-F in Binding Pocket POCKET_H Protein Pocket (Hydrophobic/Polar Residues) LIGAND_H Ligand-H LIGAND_H->POCKET_H Standard H-bonds, Van der Waals LIGAND_F Ligand-F (with 3-Fluoro) POCKET_F Protein Pocket (Carbonyl Group C=O) LIGAND_F->POCKET_F Orthogonal Multipolar Interaction (C-F···C=O) LIGAND_F->POCKET_F Enhanced Shape Complementarity

Caption: Ligand-F forms a specific multipolar interaction not possible for Ligand-H.

Case Study: Ligand-H vs. Ligand-F

To illustrate these effects, we present a comparative analysis of a hypothetical parent compound, "Ligand-H," against its 3-fluoro analog, "Ligand-F." The following table summarizes key experimental data that would be gathered to evaluate the impact of the substitution.

Table 2: Comparative Performance Data for Ligand-H and Ligand-F

Parameter Ligand-H (Parent) Ligand-F (3-Fluoro) Rationale for Change
Binding Affinity
IC₅₀ (nM) 150 15 Lower value indicates higher potency.
Kᵢ (nM) 95 9.5 10-fold increase in binding affinity.
Kᴅ (nM) from SPR 100 10 Confirms increased affinity.
Thermodynamics (ITC)
ΔG (kcal/mol) -9.6 -11.0 More negative value indicates more favorable binding.
ΔH (kcal/mol) -7.0 -9.5 More negative enthalpy suggests stronger, more favorable interactions (e.g., C-F···C=O).
-TΔS (kcal/mol) -2.6 -1.5 Less unfavorable entropy suggests Ligand-F is more pre-organized for binding.
Physicochemical Properties
pKa (of distal amine) 8.5 7.8 Electron-withdrawing effect of fluorine lowers basicity.

| LogD at pH 7.4 | 2.1 | 2.4 | Modest increase in lipophilicity. |

This data paints a clear picture: the 10-fold improvement in binding affinity for Ligand-F is primarily enthalpically driven , likely due to the formation of a new, favorable C-F···C=O interaction. Furthermore, the less severe entropic penalty suggests that the fluoro-substitution helped rigidify the molecule into its bioactive conformation.

Part 3: Experimental Verification & Methodologies

Hypothesis must be confirmed with rigorous experimentation. The following protocols outline the gold-standard methods for quantifying the changes in binding affinity and thermodynamics.

G A Synthesis & Purification (Ligand-H & Ligand-F) B Physicochemical Profiling (pKa, LogD) A->B C Binding Kinetics & Affinity (SPR) Measure ka, kd -> KD A->C D Binding Thermodynamics (ITC) Measure KD, ΔH, ΔS A->D F Data Analysis & Interpretation C->F D->F E Structural Biology (X-ray/Cryo-EM) (Optional) E->F

Caption: Experimental workflow for comparing fluorinated and non-fluorinated ligands.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kᴅ, ΔH, ΔS) in a single experiment.[10][11]

Methodology:

  • Preparation:

    • Prepare a 10-20 µM solution of the target protein in a suitable, well-defined buffer (e.g., PBS or HEPES). Prepare a 100-200 µM solution of the ligand (Ligand-H or Ligand-F) in the exact same buffer from the same stock. Mismatched buffers are a primary source of error.

    • Thoroughly degas both solutions for 10-15 minutes to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the instrument to the desired temperature (e.g., 25°C) to establish a stable baseline.

  • Titration:

    • Perform a series of small (e.g., 2-5 µL) injections of the ligand into the protein solution at timed intervals (e.g., 150 seconds). Each injection triggers a heat change, which is measured relative to a reference cell.

    • The initial injections produce large heat changes as most of the ligand binds. As the protein becomes saturated, the heat changes diminish until only the heat of dilution is observed.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting sigmoidal binding isotherm to a suitable binding model (e.g., one-site model) to extract the Kᴅ, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kᴀ) = ΔH - TΔS, where Kᴀ = 1/Kᴅ.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures binding events in real-time, providing kinetic data (association rate kₐ, dissociation rate kₑ) in addition to affinity (Kᴅ).[10][11]

Methodology:

  • Chip Preparation:

    • Select a sensor chip appropriate for the protein of interest (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the chip surface using a standard coupling chemistry (e.g., EDC/NHS amine coupling). The goal is to achieve a surface density that allows for accurate measurement without mass transport limitations.

  • Instrument Setup:

    • Dock the sensor chip in the SPR instrument and prime the system with running buffer (e.g., HBS-EP+).

    • Establish a stable baseline signal.

  • Binding Measurement (Kinetics):

    • Inject a series of increasing concentrations of the ligand (analyte) over the protein surface for a set period (association phase).

    • Switch back to running buffer and monitor the signal decrease as the ligand dissociates (dissociation phase).

    • Between each concentration, inject a regeneration solution (e.g., low pH glycine) to strip all bound ligand and prepare the surface for the next cycle. This step must be optimized to ensure full removal of the analyte without damaging the immobilized protein.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ) and dissociation rate (kₑ).

    • The equilibrium dissociation constant (Kᴅ) is calculated as the ratio kₑ/kₐ.

Conclusion

The introduction of a 3-fluoro group is a nuanced and powerful strategy in ligand design. Its influence extends from fundamental physicochemical properties like pKa and conformation to the intricate network of interactions within a protein binding site.[12][13] As demonstrated, this substitution can lead to significant, enthalpically-driven increases in binding affinity by enabling unique multipolar interactions and pre-organizing the ligand for optimal binding.[9] However, these effects are not guaranteed and are highly dependent on the specific protein-ligand context. Therefore, the strategic hypothesis must always be validated by rigorous, quantitative experimental methods like ITC and SPR. By systematically evaluating both the parent and fluorinated compounds, researchers can gain invaluable insight into the structure-activity relationship and make data-driven decisions to accelerate the drug discovery process.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • Taylor & Francis Online. (Date not available). The role of fluorine in medicinal chemistry. tandfonline.com.
  • National Center for Biotechnology Information. (Date not available). The role of fluorine in medicinal chemistry. pubmed.ncbi.nlm.nih.gov.
  • ACS Publications. (Date not available). Applications of Fluorine in Medicinal Chemistry. pubs.acs.org.
  • Apollo Scientific. (Date not available).
  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. findlight.net.
  • ResearchGate. (2020). Effective methods of estimating ligand binding affinity to a protein active site?.
  • National Center for Biotechnology Information. (Date not available). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Malvern Panalytical. (Date not available). Binding Affinity.
  • Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding. bio.libretexts.org.
  • ResearchGate. (Date not available). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • MDPI. (Date not available).
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. aifchem.com.
  • National Center for Biotechnology Information. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ncbi.nlm.nih.gov.
  • National Center for Biotechnology Information. (Date not available). Fluorine in drug design: a case study with fluoroanisoles. pubmed.ncbi.nlm.nih.gov.
  • ACS Publications. (Date not available). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). pubs.acs.org.

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Comparative

A Senior Application Scientist's Guide to Identifying Impurities in Commercial 3-Fluoro-2-hydroxy-5-methylbenzaldehyde Samples

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the purity of starting materials is paramount. 3-Fluoro-2-hydroxy-5-methylbenzaldehyde is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the purity of starting materials is paramount. 3-Fluoro-2-hydroxy-5-methylbenzaldehyde is a key building block in the development of novel therapeutics and agrochemicals.[1][2] Its unique substitution pattern offers a versatile scaffold for creating complex molecular architectures. However, the presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, creating unforeseen byproducts, and posing potential safety risks in final drug products.[3][4] This guide provides a comprehensive comparison of analytical methodologies for the robust identification and quantification of impurities in commercial batches of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde.

The Importance of Impurity Profiling

Impurity profiling is a critical aspect of quality control in the pharmaceutical industry.[4][5] It involves the identification and quantification of all potential impurities in a drug substance. A thorough understanding of the impurity profile is essential for ensuring the safety, efficacy, and consistency of the final product. Regulatory agencies such as the FDA and EMA have stringent guidelines regarding the levels of acceptable impurities in pharmaceutical products.

Common sources of impurities in commercially available 3-Fluoro-2-hydroxy-5-methylbenzaldehyde can include:

  • Starting materials and reagents: Residual unreacted starting materials or contaminants within the reagents used in the synthesis.

  • Byproducts of the synthesis: Isomers, incompletely reacted intermediates, or products of side reactions.

  • Degradation products: Compounds formed due to instability of the final product during storage or handling.

Given the fluorinated and substituted nature of the target molecule, a multi-pronged analytical approach is often necessary for comprehensive impurity characterization.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling is dictated by the physicochemical properties of the target molecule and its potential impurities. For 3-Fluoro-2-hydroxy-5-methylbenzaldehyde, a combination of chromatographic and spectroscopic methods provides the most complete picture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for impurity profiling due to its high sensitivity, resolving power, and versatility.[6] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating compounds of moderate polarity like substituted benzaldehydes.

Causality Behind Experimental Choices: A C18 column is a good initial choice as it provides excellent hydrophobic retention for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is selected to allow for gradient elution. A gradient is crucial for separating impurities with a wide range of polarities that may be present in the sample. A photodiode array (PDA) detector is employed to monitor the elution of compounds across a range of UV wavelengths, which can aid in the initial identification of different chromophoric species.[7]

Self-Validating System: The robustness of an HPLC method is ensured through validation parameters such as linearity, accuracy, precision, and specificity, as outlined by the International Council for Harmonisation (ICH) guidelines.[8] System suitability tests, including peak symmetry and resolution, are performed before each run to guarantee consistent performance.

dot

Caption: High-Performance Liquid Chromatography (HPLC) workflow for impurity profiling.

Experimental Protocol: RP-HPLC Method for 3-Fluoro-2-hydroxy-5-methylbenzaldehyde

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the 3-Fluoro-2-hydroxy-5-methylbenzaldehyde sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[9] It offers excellent separation efficiency and provides structural information from the mass spectra of the eluted compounds.[10]

Causality Behind Experimental Choices: Given the volatility of benzaldehyde derivatives, GC is a suitable separation technique.[11] A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen for its general applicability to a wide range of organic molecules. Electron Ionization (EI) is a standard and robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.[12]

Self-Validating System: Method validation for GC-MS involves assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). Regular tuning of the mass spectrometer and the use of internal standards ensure the accuracy and reproducibility of the results.

dot

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for impurity identification.

Experimental Protocol: GC-MS Method for Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of impurities.[13] While not a primary separation technique, it provides detailed information about the molecular structure of isolated impurities or can be used to analyze the bulk sample for the presence of isomeric impurities. ¹H, ¹³C, and ¹⁹F NMR are particularly relevant for 3-Fluoro-2-hydroxy-5-methylbenzaldehyde.

Causality Behind Experimental Choices: ¹H NMR provides information on the number and connectivity of protons in a molecule. The aldehyde proton of benzaldehydes gives a characteristic signal around 9-10 ppm.[14][15] ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for detecting and quantifying fluorine-containing impurities.[16] Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish the complete structure of an unknown impurity once it has been isolated.

Self-Validating System: The accuracy of NMR quantification relies on the use of a certified internal standard with a known concentration. The relaxation delays must be sufficiently long to ensure complete relaxation of all nuclei for accurate integration.

dot

Caption: Nuclear Magnetic Resonance (NMR) spectroscopy workflow for structural elucidation.

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the spectra using appropriate software. Chemical shifts should be referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and an appropriate fluorine standard for ¹⁹F.

Performance Comparison

Technique Strengths Limitations Primary Application
HPLC High sensitivity, excellent for quantification, applicable to a wide range of polarities.[6]May require impurity isolation for definitive structural identification.Quantification of known and unknown impurities, purity assessment.
GC-MS Excellent separation of volatile compounds, provides structural information from mass spectra.[9][10]Not suitable for non-volatile or thermally labile compounds.Identification and quantification of volatile and semi-volatile impurities.
NMR Unambiguous structure elucidation, can analyze complex mixtures without separation.[13]Lower sensitivity compared to chromatographic methods, may be complex to interpret for mixtures.Definitive structural identification of isolated impurities, detection of isomeric impurities.

Conclusion

A comprehensive approach to identifying impurities in commercial 3-Fluoro-2-hydroxy-5-methylbenzaldehyde samples necessitates the use of orthogonal analytical techniques. HPLC is the workhorse for separation and quantification, while GC-MS is invaluable for volatile impurities. NMR spectroscopy serves as the ultimate tool for definitive structure elucidation. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and purity of this critical starting material, thereby safeguarding the integrity of their research and the safety of final pharmaceutical products.

References

  • PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Available from: [Link]

  • UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra. Available from: [Link]

  • University of Birmingham. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]

  • American Pharmaceutical Review. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Available from: [Link]

  • PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available from: [Link]

  • Pharma Quality Control. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Available from: [Link]

  • Scientific Research Publishing. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Available from: [Link]

  • ReAgent. (2025). The Importance of Quality Control In Pharmaceutical Manufacturing. Available from: [Link]

  • Mérieux NutriSciences. (n.d.). Pharmaceutical Quality Control Services. Available from: [Link]

  • MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • ResearchGate. (n.d.). Analysis of Aldehydes in Water by Head Space-GC/MS. Available from: [Link]

  • Rsc.org. (n.d.). Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Available from: [Link]

  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Available from: [Link]

  • OMICS Online. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Available from: [Link]

  • Brainly.com. (2023). NMR Analysis of Benzaldehyde. Available from: [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Available from: [Link]

  • The Good Scents Company. (n.d.). 2-hydroxy-5-methyl benzaldehyde. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde

As laboratory professionals dedicated to innovation and discovery, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde, grounded in an understanding of its chemical properties and associated hazards.

Hazard Assessment and Risk Mitigation

Before handling any chemical for disposal, a thorough understanding of its risks is essential. 3-Fluoro-2-hydroxy-5-methylbenzaldehyde, a halogenated aromatic aldehyde, presents several potential hazards. Its structural analogues and related safety data sheets indicate that it should be treated as a substance causing skin, eye, and respiratory irritation.[1][2][3][4] The fluorine atom classifies it as a halogenated organic compound, which has specific implications for waste segregation and disposal.[5][6][7][8][9]

Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin IrritationH315: Causes skin irritationHand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[1][10]
Eye Irritation/DamageH318/H319: Causes serious eye damage/irritationEye Protection: Safety glasses with side-shields or chemical goggles.[1][11]
Respiratory IrritationH335: May cause respiratory irritationRespiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[2][12] If dusts are generated, a NIOSH-approved respirator may be necessary.[10][13]
General HandlingN/ABody Protection: Lab coat and closed-toe shoes. An eye wash station and safety shower should be readily accessible.[1][13]

Pre-Disposal Protocol: Preparation and Spill Control

Proper preparation is critical to ensure the disposal process is executed safely and efficiently. The causality behind these steps is to minimize exposure and prevent accidental release into the environment.

  • Designated Area: Conduct all waste handling activities in a designated area, preferably within a chemical fume hood to mitigate inhalation risks.[9][12]

  • Spill Kit: Ensure a chemical spill kit equipped with absorbent materials (e.g., vermiculite, dry sand), and appropriate PPE is immediately accessible before you begin.[13][14][15] Do not use combustible materials like sawdust as an absorbent.[13]

  • Gather Materials: Prepare the necessary waste container and labeling materials in advance to streamline the process and minimize handling time.

Step-by-Step Disposal Procedure

The presence of a carbon-halogen bond is the defining factor for this protocol. Halogenated organic compounds require segregated disposal streams to prevent the formation of highly toxic dioxins and furans during incineration and to comply with environmental regulations.[6][9]

Step 1: Waste Segregation

  • Principle: The core principle of chemical waste management is segregation at the source. Never mix halogenated waste with non-halogenated organic waste.[6][7][9] This is the most critical step, as improper mixing can significantly increase disposal costs and environmental risk.

  • Action: Designate a specific, compatible, and properly sealed container exclusively for "Halogenated Organic Solid Waste." If disposing of a solution containing this compound, use a "Halogenated Organic Liquid Waste" container.

Step 2: Containerization

  • Principle: Proper containment prevents leaks and environmental contamination. The container must be chemically compatible with the waste and in good condition.

  • Action for Solid Waste: Carefully transfer the solid 3-Fluoro-2-hydroxy-5-methylbenzaldehyde into a robust, sealable container (e.g., a wide-mouthed polyethylene or polypropylene bottle).[10] Avoid generating dust during the transfer.[10][16][17]

  • Action for Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weighing paper, gloves, absorbent pads from a spill cleanup) should also be placed in the designated halogenated solid waste container.[9]

  • Container Integrity: Do not overfill the container; a maximum of 75-80% capacity is recommended to allow for expansion and prevent spills.[9] Keep the container closed with a tight-fitting lid at all times, except when actively adding waste.[6][9]

Step 3: Labeling

  • Principle: Accurate and comprehensive labeling is a legal requirement and essential for the safety of all personnel handling the waste, from the lab to the final disposal facility.

  • Action: Affix a hazardous waste tag to the container before adding the first drop of waste.[6][9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3-Fluoro-2-hydroxy-5-methylbenzaldehyde" (avoiding abbreviations or formulas).

    • A list of all chemical constituents and their approximate percentages if it is a mixture.[9]

    • The relevant hazard pictograms (e.g., Irritant).

    • The name of the principal investigator or laboratory group and the date of accumulation.

Step 4: Temporary Storage

  • Principle: Safe temporary storage within the laboratory minimizes risks prior to collection by environmental health and safety (EHS) personnel.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be located at or near the point of generation. The container must be stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[9] Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents, bases, or acids.[18][19]

Step 5: Final Disposal

  • Principle: Final disposal must be conducted by a licensed and approved hazardous waste management facility in accordance with all local, state, and national regulations.[1][20]

  • Action: Do not attempt to dispose of this chemical down the drain or in regular trash.[6][21] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.[9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the safe disposal of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde and associated waste.

DisposalWorkflow start Identify Waste: 3-Fluoro-2-hydroxy-5-methylbenzaldehyde or contaminated material is_halogenated Is the compound halogenated? start->is_halogenated segregate Segregate as 'Halogenated Waste' is_halogenated->segregate Yes (Contains Fluorine) non_halogenated Follow Non-Halogenated Waste Protocol is_halogenated->non_halogenated No container Select appropriate, sealed waste container segregate->container label Label container with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazards & Date container->label store Store in designated Satellite Accumulation Area (SAA) with secondary containment label->store contact_ehs Request pickup from Environmental Health & Safety (EHS) store->contact_ehs

Caption: Disposal workflow for 3-Fluoro-2-hydroxy-5-methylbenzaldehyde.

Chemical Profile

A summary of the key physical and chemical properties of related compounds is useful for handling and storage decisions.

Table 2: Chemical and Physical Properties of Related Compounds

PropertyValue (for 3-Fluoro-2-hydroxybenzaldehyde)Reference
CAS Number 394-50-3[1]
Chemical Formula C₇H₅FO₂[1]
Molecular Weight 140.11 g/mol [22]
Appearance White/Off-White Solid Powder[1]
Melting Point 68-70 °C[1]
Boiling Point Not Determined[1]
Solubility in Water Not Determined[1]

References

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